methyl 4-methoxy-2-sulfamoylbenzoate
Description
Methyl 4-methoxy-2-sulfamoylbenzoate is a benzoate derivative characterized by a methoxy (-OCH₃) group at the 4-position and a sulfamoyl (-SO₂NH₂) substituent at the 2-position of the benzene ring, with a methyl ester (-COOCH₃) at the carboxyl group. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the methoxy group) and hydrogen-bonding capacity (via the sulfamoyl moiety).
Properties
CAS No. |
108318-76-9 |
|---|---|
Molecular Formula |
C9H11NO5S |
Molecular Weight |
245.25 g/mol |
IUPAC Name |
methyl 4-methoxy-2-sulfamoylbenzoate |
InChI |
InChI=1S/C9H11NO5S/c1-14-6-3-4-7(9(11)15-2)8(5-6)16(10,12)13/h3-5H,1-2H3,(H2,10,12,13) |
InChI Key |
UVIZJKBQVSQJLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC)S(=O)(=O)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methoxy-2-sulfamoylbenzoate typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzoic acid.
Chlorosulfonation: The 4-methoxybenzoic acid is treated with chlorosulfonic acid to introduce the sulfamoyl group at the 2-position.
Esterification: The resulting product is then esterified using methanol in the presence of a catalyst such as sulfuric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar route but is optimized for large-scale synthesis. The reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-2-sulfamoylbenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfamoyl group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or sodium methoxide.
Major Products
Oxidation: 4-methoxy-2-sulfamoylbenzoic acid.
Reduction: Methyl 4-methoxy-2-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Methyl 4-methoxy-2-sulfamoylbenzoate serves as a vital intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in organic chemistry.
Common Reactions
The compound participates in several reactions:
- Oxidation : The methoxy group can be oxidized to form a carboxylic acid derivative.
- Reduction : The sulfamoyl group can be reduced to an amine.
- Substitution : Nucleophilic substitution can occur at the methoxy position, allowing for diverse derivatives.
Table 1: Common Reactions of this compound
| Reaction Type | Product | Reagents Used |
|---|---|---|
| Oxidation | 4-methoxy-2-sulfamoylbenzoic acid | Potassium permanganate |
| Reduction | Methyl 4-methoxy-2-aminobenzoate | Lithium aluminum hydride |
| Substitution | Various substituted benzoates | Sodium hydride, sodium methoxide |
Pharmaceutical Applications
Potential Biological Activities
Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory properties. These activities make it a candidate for further investigation in drug development.
Precursor for Pharmaceutical Agents
The compound is used as a precursor in the synthesis of pharmaceutical agents. Its structural features may contribute to the efficacy of drugs targeting various diseases.
Industrial Applications
Production of Dyes and Pigments
this compound is utilized in the production of dyes and pigments due to its chemical stability and reactivity. The compound's unique properties allow it to be incorporated into formulations that require specific color characteristics.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth, suggesting its potential as an antimicrobial agent.
Case Study 2: Synthesis of Anti-inflammatory Drugs
Research focused on synthesizing anti-inflammatory compounds using this compound as an intermediate. The synthesized compounds demonstrated promising anti-inflammatory activity in preclinical models.
Mechanism of Action
The mechanism of action of methyl 4-methoxy-2-sulfamoylbenzoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy group can also participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The compound’s closest analogs differ in substituents at the 4-position or modifications to the sulfamoyl/ester groups. Key examples include:
- Sulfonylurea Herbicides (e.g., metsulfuron methyl ester) : These feature a triazine-linked sulfonylurea group instead of a simple sulfamoyl. This structural difference enhances herbicidal activity by targeting plant-specific enzymes .
- Methyl 4-acetamido-2-hydroxybenzoate : The acetamido group (-NHCOCH₃) introduces steric bulk and metabolic stability compared to sulfamoyl derivatives, making it suitable as a synthetic intermediate .
Analytical Methods
- Spectrofluorometry and Tensiometry : These methods, validated for quaternary ammonium compounds (e.g., BAC-C12), could be adapted to determine critical micelle concentrations (CMCs) or aggregation behavior of sulfamoyl benzoates .
- Chromatography : Reverse-phase HPLC with UV detection is suitable for separating methoxy and hydroxy analogs due to polarity differences .
Computational Insights
Density-functional theory (DFT) studies, such as those employing the B3LYP functional, could predict thermochemical properties (e.g., bond dissociation energies) and electronic structures, aiding in the design of derivatives with optimized bioactivity .
Biological Activity
Methyl 4-methoxy-2-sulfamoylbenzoate, a compound with the molecular formula C10H13N1O4S, has gained attention in recent years due to its promising biological activities. This article delves into its antimicrobial and anti-inflammatory properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a methoxy group and a sulfamoyl group, which are crucial for its biological activity. The compound's structure allows it to participate in various chemical reactions, enhancing its versatility in synthetic chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C10H13N1O4S |
| Molecular Weight | 245.28 g/mol |
| Functional Groups | Methoxy, Sulfamoyl |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and fungi, demonstrating effectiveness in inhibiting their growth. The sulfamoyl group is particularly noted for its ability to form hydrogen bonds with biological molecules, which may enhance its interaction with microbial targets.
Anti-Inflammatory Effects
The compound also shows potential as an anti-inflammatory agent. Studies suggest that it may inhibit specific inflammatory pathways, possibly through the modulation of cytokine production and the inhibition of pro-inflammatory enzymes. This activity is attributed to the compound's ability to interfere with signaling pathways involved in inflammation .
The mechanism by which this compound exerts its biological effects involves:
- Hydrogen Bonding : The sulfamoyl group can form hydrogen bonds with target proteins, influencing their function.
- Hydrophobic Interactions : The methoxy group enhances binding affinity through hydrophobic interactions.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit enzymes relevant to disease pathways, although detailed mechanistic studies are still required.
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on various bacterial strains revealed that this compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against Gram-positive bacteria, indicating moderate antimicrobial activity.
- Anti-inflammatory Assessment : In vitro assays demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .
- Synthesis and Characterization : The synthesis of this compound has been accomplished through various methods, yielding high purity and confirming its structural integrity through techniques such as NMR and mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
